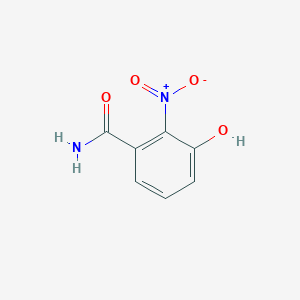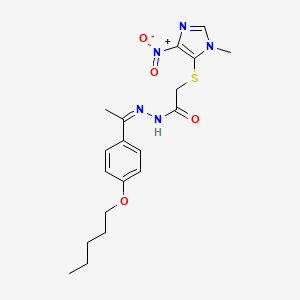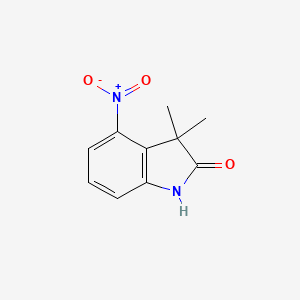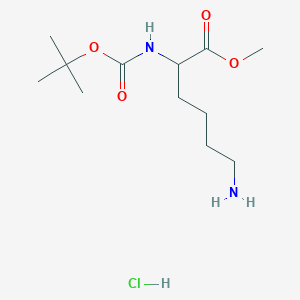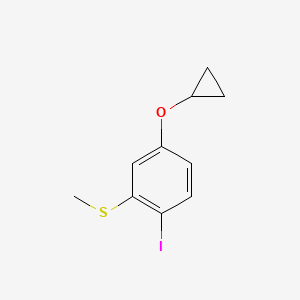
Ethyl 4-iodo-3-isopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-iodo-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂ It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with an iodine atom, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3-isopropylbenzoate typically involves the esterification of 4-iodo-3-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-iodo-3-isopropylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the isopropyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the ester group.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-iodo-3-isopropylbenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-iodo-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-isopropylbenzoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
Ethyl 4-chloro-3-isopropylbenzoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Ethyl 4-fluoro-3-isopropylbenzoate: Contains a fluorine atom instead of iodine. It has higher stability and lower reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds.
Propiedades
Fórmula molecular |
C12H15IO2 |
|---|---|
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
ethyl 4-iodo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15IO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
VIKYSTXECQFSDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



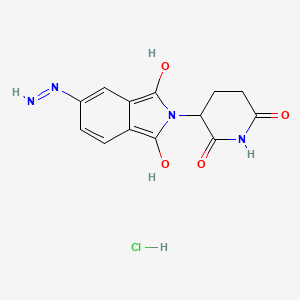
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
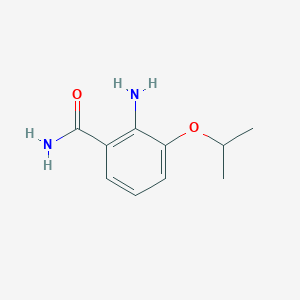
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
